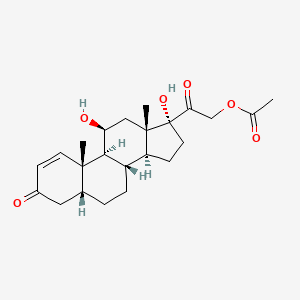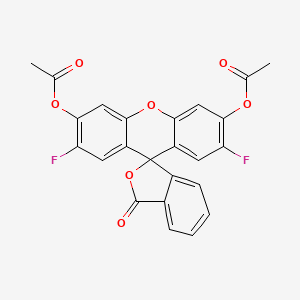![molecular formula C27H29NO6 B15295213 3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester is a complex organic compound with potential applications in various fields. It is known for its unique chemical structure, which includes multiple functional groups such as hydroxyl, ester, and amine groups. This compound is a potential degradation product of phenylephrine, a common over-the-counter medication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, and the reactions are often carried out under controlled temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the ester group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: As a degradation product of phenylephrine, it may have pharmacological properties worth exploring.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester is not well understood. its molecular structure suggests that it may interact with various molecular targets, including enzymes and receptors. The hydroxyl and amine groups can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active intermediates .
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: A common over-the-counter medication with a similar structure.
Epinephrine: Another compound with similar functional groups and pharmacological properties.
Norepinephrine: Shares structural similarities and is involved in similar biological pathways.
Uniqueness
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester is unique due to its combination of functional groups and its potential as a degradation product of phenylephrine. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H29NO6 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
benzyl 3-hydroxy-4-[[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-methylamino]-4-oxobutanoate |
InChI |
InChI=1S/C27H29NO6/c1-28(27(32)24(29)16-26(31)34-19-21-11-6-3-7-12-21)17-25(30)22-13-8-14-23(15-22)33-18-20-9-4-2-5-10-20/h2-15,24-25,29-30H,16-19H2,1H3/t24?,25-/m0/s1 |
InChI Key |
DEQGOWMIKAMONH-BBMPLOMVSA-N |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O)C(=O)C(CC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)C(=O)C(CC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


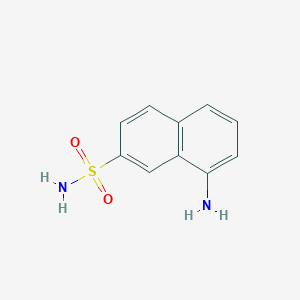
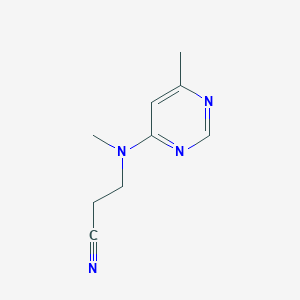
![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)
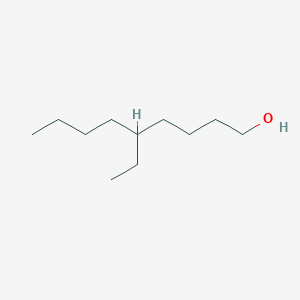

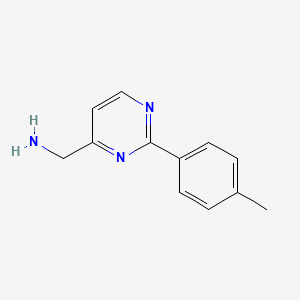
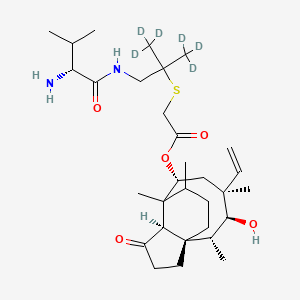
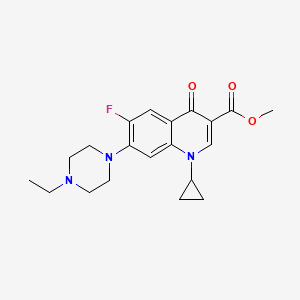
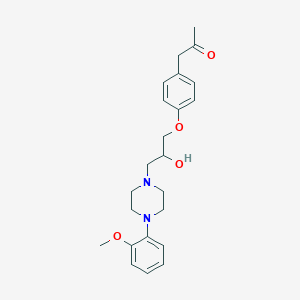
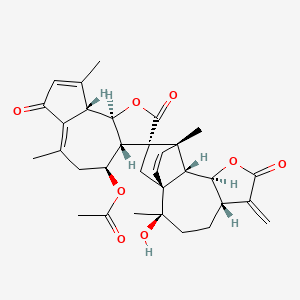
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
